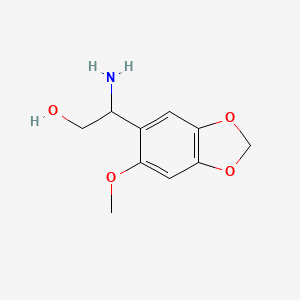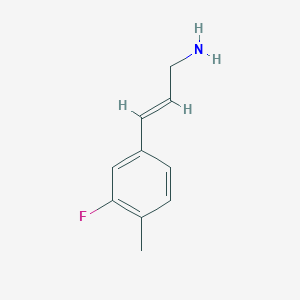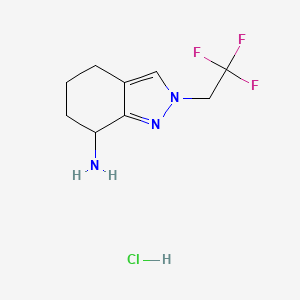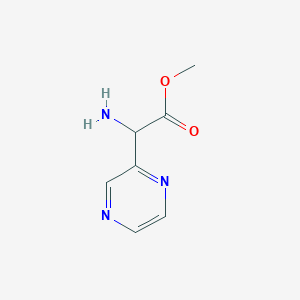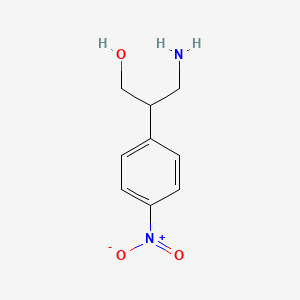
3-Amino-2-(4-nitrophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(4-nitrophenyl)propan-1-ol is an organic compound with the molecular formula C9H12N2O3. It is characterized by the presence of an amino group, a nitrophenyl group, and a hydroxyl group attached to a propane backbone.
Preparation Methods
The synthesis of 3-Amino-2-(4-nitrophenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 4-nitroacetophenone followed by the addition of an amino group. The reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Amino-2-(4-nitrophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-2-(4-nitrophenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-nitrophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and nitrophenyl groups can interact with enzymes and receptors, leading to various biochemical effects. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparison with Similar Compounds
3-Amino-2-(4-nitrophenyl)propan-1-ol can be compared with similar compounds such as:
2-Amino-1-(4-nitrophenyl)propane-1,3-diol: This compound has an additional hydroxyl group, which may affect its reactivity and applications.
(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: This stereoisomer has different spatial arrangement of atoms, which can influence its biological activity and interactions.
3-[(2-Chloro-4-nitrophenyl)amino]propan-1-ol: The presence of a chlorine atom in this compound can lead to different chemical properties and reactivity.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-amino-2-(4-nitrophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12N2O3/c10-5-8(6-12)7-1-3-9(4-2-7)11(13)14/h1-4,8,12H,5-6,10H2 |
InChI Key |
GJLXODGJRARKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


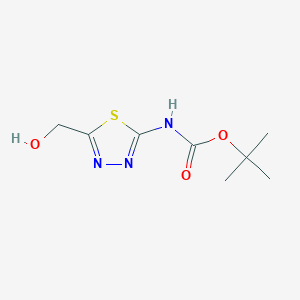
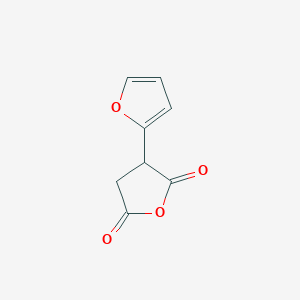
![5-(Benzo[b]thiophen-3-yl)oxazol-2-amine](/img/structure/B13589455.png)
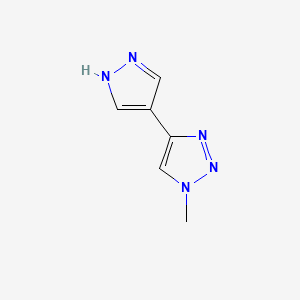
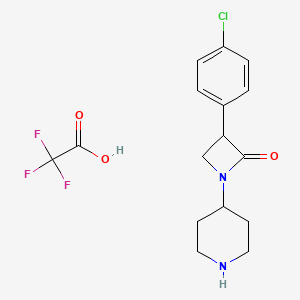
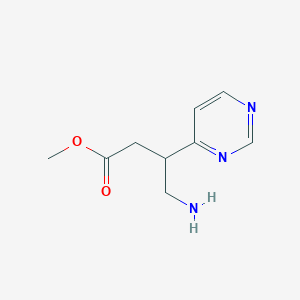
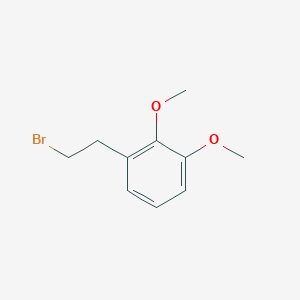
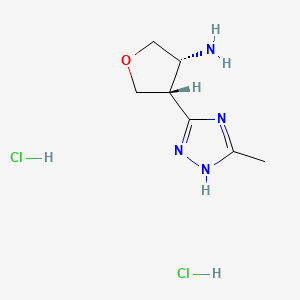
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13589488.png)
